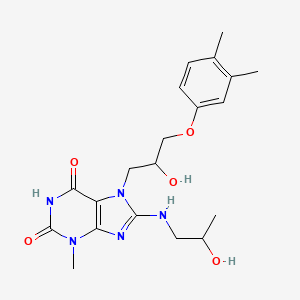

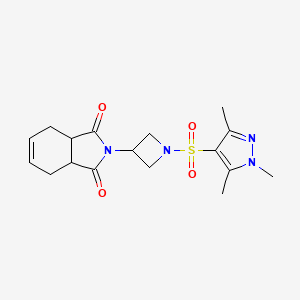

![molecular formula C19H26N2O5 B2793508 tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate CAS No. 1038409-55-0](/img/structure/B2793508.png)

tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate” is a chemical compound. It has a molecular formula of C13H24N2O4 . It is a derivative of N-Boc piperazine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate” was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction analysis . The molecule adopts a specific shape based on the arrangement of its atoms and the chemical bonds between them .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the Horner–Wadsworth–Emmons olefination was used to introduce the TBS-protected enyne side chain at the 4-position .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate” has a molecular weight of 272.34 .Mechanism of Action

Tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. The NMDA receptor requires both glutamate and glycine to activate, and tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine prevents the binding of glycine to the receptor, thereby inhibiting its function. This blockade of the NMDA receptor has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.

Biochemical and Physiological Effects:

tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have analgesic effects in animal models of chronic pain. In addition, tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine has been shown to have neuroprotective effects by reducing the damage caused by ischemia and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the function of this receptor in isolation from other receptors in the central nervous system. However, one of the limitations of using tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine in scientific research. One area of research is the role of the NMDA receptor in addiction and substance abuse. tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine has been shown to reduce drug-seeking behavior in animal models of addiction, and further research in this area could lead to the development of new treatments for addiction. Another area of research is the use of tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine as a neuroprotective agent in stroke and traumatic brain injury. Finally, the development of new analogs of tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine with improved solubility and selectivity could lead to the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis of tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine involves the reaction of piperidine with tert-butyl chloroformate, followed by the addition of 3-(methoxycarbonyl)benzamidine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The product is then purified by column chromatography to obtain a white crystalline powder.

Scientific Research Applications

Tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine has been used in scientific research as a tool to study the function of various receptors in the central nervous system. This compound has been shown to selectively bind to the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine has been used to investigate the role of the NMDA receptor in various physiological and pathological conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name |

tert-butyl 4-[(3-methoxycarbonylbenzoyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)21-10-8-15(9-11-21)20-16(22)13-6-5-7-14(12-13)17(23)25-4/h5-7,12,15H,8-11H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRTYGKBNOQGOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

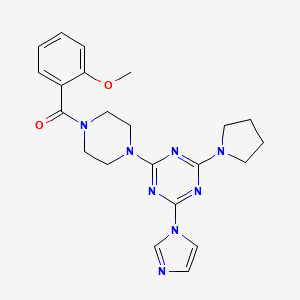

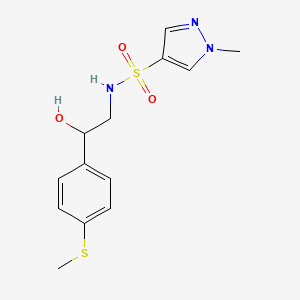

![Rel-(3aR,6aS)-hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride](/img/structure/B2793426.png)

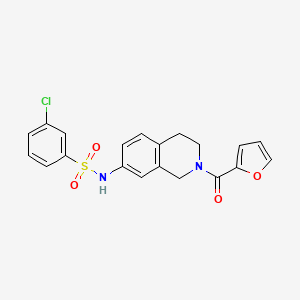

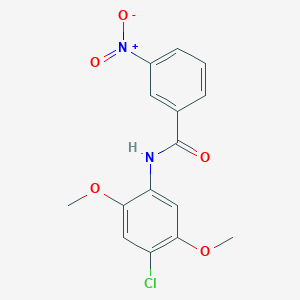

![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2793432.png)

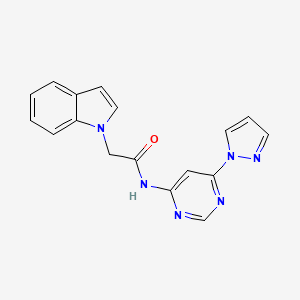

![1-(4-(4-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone oxalate](/img/structure/B2793433.png)

![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2793437.png)

![1-(4-Fluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2793441.png)

![2-(5-chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/structure/B2793448.png)